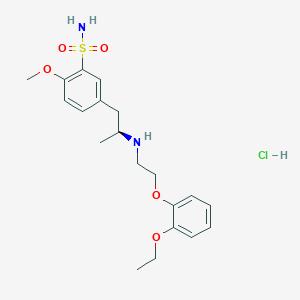

(S)-Tamsulosin Hydrochloride

Vue d'ensemble

Description

(S)-Tamsulosin Hydrochloride is a pharmaceutical compound primarily used in the treatment of benign prostatic hyperplasia (BPH). It is an alpha-1 adrenergic receptor antagonist that helps relax the muscles in the prostate and bladder neck, making it easier to urinate. This compound is known for its high specificity and efficacy in targeting alpha-1 receptors, which are predominantly found in the prostate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Tamsulosin Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:

Formation of the sulfonamide intermediate: This involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with 5-(2-aminopropyl)-2-methoxybenzenesulfonamide under specific conditions.

Chiral resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for chiral resolution and purification.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Tamsulosin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Primary Medical Applications

-

Benign Prostatic Hyperplasia (BPH)

- Indication : Tamsulosin is primarily indicated for the treatment of BPH, characterized by symptoms such as frequent urination, urgency, and weak urine flow.

- Efficacy : Clinical studies demonstrate that tamsulosin significantly improves maximum urine flow rate (Qmax) and symptom scores compared to placebo, with long-term efficacy maintained over several years .

- Ureteral Stones

- Acute Urinary Retention

- Chronic Prostatitis

- Female Voiding Dysfunction

Data Table: Summary of Clinical Efficacy

Case Studies

-

Case Study on BPH Management

A double-blind randomized trial involving 1,200 men with moderate to severe BPH showed that tamsulosin significantly improved Qmax from baseline after 12 weeks compared to placebo (p < 0.01). Adverse effects were minimal, with dizziness and abnormal ejaculation being the most common complaints . -

Case Study on Ureteral Stones

In a cohort study of 300 patients with ureteral stones, those receiving tamsulosin experienced a higher rate of spontaneous stone passage (70%) compared to those receiving standard care (50%). The study concluded that tamsulosin should be considered a first-line treatment for eligible patients . -

Case Study on Female Voiding Dysfunction

A pilot study involving 50 women with voiding dysfunction demonstrated significant improvements in urinary frequency and urgency after six weeks of tamsulosin therapy. Further research is warranted to establish definitive guidelines for this application .

Mécanisme D'action

(S)-Tamsulosin Hydrochloride exerts its effects by selectively binding to alpha-1 adrenergic receptors in the prostate and bladder neck. This binding inhibits the action of endogenous catecholamines, leading to relaxation of smooth muscle fibers. The primary molecular targets are the alpha-1A and alpha-1D adrenergic receptors, which are involved in the contraction of smooth muscles in the urinary tract.

Comparaison Avec Des Composés Similaires

- Alfuzosin Hydrochloride

- Doxazosin Mesylate

- Terazosin Hydrochloride

- Silodosin

Comparison: (S)-Tamsulosin Hydrochloride is unique due to its high selectivity for alpha-1A and alpha-1D receptors, which minimizes cardiovascular side effects compared to other alpha-1 adrenergic receptor antagonists. This selectivity makes it particularly effective in treating BPH with a lower incidence of hypotension and other systemic effects.

Activité Biologique

(S)-Tamsulosin hydrochloride, commonly known as tamsulosin, is a selective antagonist of the alpha-1 adrenergic receptors, predominantly the alpha-1A subtype. It is primarily utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article delves into the biological activity, pharmacokinetics, efficacy, and safety profile of tamsulosin, supported by data tables and relevant research findings.

Tamsulosin selectively binds to alpha-1A and alpha-1D adrenoceptors, which are predominantly located in the prostate and bladder neck. This selectivity facilitates relaxation of smooth muscle in these areas, thereby improving urinary flow rates and reducing symptoms associated with BPH. The drug exhibits a higher affinity for the alpha-1A subtype compared to other subtypes, which contributes to its effectiveness while minimizing side effects such as orthostatic hypotension .

Pharmacokinetics

The pharmacokinetic profile of tamsulosin reveals significant insights into its distribution, metabolism, and elimination:

- Absorption : Tamsulosin is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring within 4 to 6 hours.

- Distribution : Approximately 94% to 99% of tamsulosin is bound to plasma proteins, primarily alpha-1 acid glycoprotein. The volume of distribution is around 0.2 L/kg .

- Metabolism : Metabolized extensively in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2D6), less than 10% of the drug is excreted unchanged in urine. The primary metabolites are conjugated glucuronides and sulfates .

- Half-life : The elimination half-life ranges from 14 to 15 hours, allowing for once-daily dosing .

Efficacy in Clinical Studies

Numerous studies have evaluated the long-term efficacy of tamsulosin in patients with LUTS due to BPH. A notable multicenter study assessed the drug's performance over six years:

- Study Design : The study involved 609 patients who received tamsulosin at a dose of 0.4 mg daily. Efficacy was measured using the American Urological Association (AUA) symptom index and maximum urine flow rates.

| Parameter | Baseline | Year 1 | Year 2 | Year 3 | Year 4 | Year 6 |

|---|---|---|---|---|---|---|

| AUA Symptom Score (Mean) | 17.4 | -8.1 | -9.0 | -9.5 | -10.0 | -10.9 |

| Maximum Urine Flow Rate (mL/s) | 10.1 | +2.29 | +2.01 | +1.75 | +1.50 | +1.01 |

- Results : The study demonstrated sustained improvements in both symptom scores and urine flow rates throughout the treatment duration, with approximately 80% of patients showing significant improvement after six years .

Safety Profile

Tamsulosin has been reported to have a favorable safety profile:

- Adverse Effects : Common side effects include dizziness (5.3%) and retrograde ejaculation (4.5%). Orthostatic hypotension was observed in only 1.3% of patients .

| Adverse Event | Incidence (%) |

|---|---|

| Dizziness | 5.3 |

| Retrograde Ejaculation | 4.5 |

| Orthostatic Hypotension | 1.3 |

- Long-term Safety : In long-term studies, serious adverse events were rare, with no significant changes noted in heart rate or blood pressure compared to control groups .

Case Studies

Several case studies have highlighted the clinical implications of tamsulosin use:

- Case Study on Urological Outcomes :

- A cohort study involving elderly males indicated that tamsulosin significantly improved quality of life scores related to urinary symptoms over a two-year period.

- Postoperative Complications :

Propriétés

IUPAC Name |

5-[(2S)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275650 | |

| Record name | (S)-Tamsulosin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106463-19-8 | |

| Record name | (S)-Tamsulosin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.